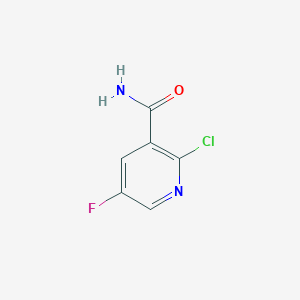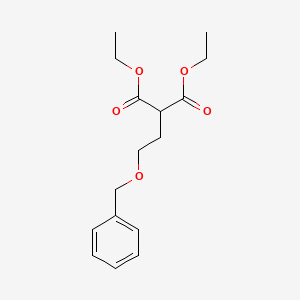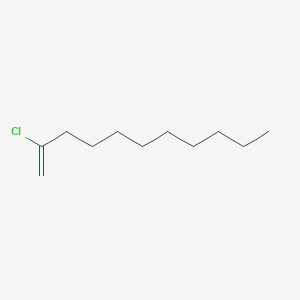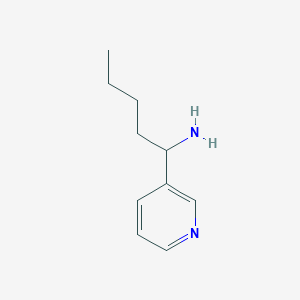
2-Chloro-5-fluoronicotinamide
Vue d'ensemble
Description
“2-Chloro-5-fluoronicotinamide” is a chemical compound with the molecular formula C6H4ClFN2O . It has a molecular weight of 174.56 .
Molecular Structure Analysis
The InChI code of “2-Chloro-5-fluoronicotinamide” is 1S/C6H4ClFN2O/c7-5-4 (6 (9)11)1-3 (8)2-10-5/h1-2H, (H2,9,11) . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
“2-Chloro-5-fluoronicotinamide” is a solid compound . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .
Applications De Recherche Scientifique
Antibacterial and Antibiofilm Properties
2-Chloro-5-fluoronicotinamide: has been studied for its potential in combating bacterial infections and biofilm formation. Research indicates that derivatives of nicotinamide, which include this compound, show promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria . This includes efficacy against strains like Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli. The compound’s ability to inhibit biofilm formation makes it a valuable candidate for further research in medical coatings and infection control.
Computational Chemistry Analyses
The compound’s structure has been analyzed computationally to understand its electronic properties . Studies have utilized methods like B3LYP/6–31+G(d,p) level calculations to optimize the compound in silico. This allows researchers to predict reactivity, stability, and interactions with biological targets, which is crucial for drug design and material science applications.
Molecular Docking Studies
2-Chloro-5-fluoronicotinamide: is also used in molecular docking studies to identify potential inhibitor candidates against various bacterial enzymes . This process helps in the discovery of new antibacterial agents by simulating how the compound binds to the active sites of bacterial proteins, providing insights into the mechanism of action and potency.
Material Science Applications
Due to its structural properties, 2-Chloro-5-fluoronicotinamide can be utilized in material science for the development of new materials with specific electronic and optical characteristics . Its molecular structure could be beneficial in creating compounds with desired conductivity, flexibility, and durability.
Chemical Synthesis Intermediates
This compound serves as an intermediate in the synthesis of more complex molecules . Its reactive sites make it a versatile building block for constructing a wide array of chemical entities, which can be used in pharmaceuticals, agrochemicals, and organic materials.
Spectral Technique Characterization
2-Chloro-5-fluoronicotinamide: has been characterized using various spectral techniques such as IR, 1H-NMR, 13C-NMR, and MS . These techniques provide detailed information about the compound’s structure and purity, which is essential for quality control in both research and industrial settings.
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-5-fluoropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O/c7-5-4(6(9)11)1-3(8)2-10-5/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRZSLCUROLAAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504940 | |
| Record name | 2-Chloro-5-fluoropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75302-64-6 | |
| Record name | 2-Chloro-5-fluoropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1315101.png)


![[1,3]Dioxolo[4,5-b]pyridine](/img/structure/B1315109.png)





